![molecular formula C28H21N5OS B11672061 (5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-METHYLPHENYL)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-METHYLPHENYL)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the triazole and thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development .
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity may lead to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and versatility .
Mechanism of Action
The mechanism of action of (5Z)-2-(4-METHYLPHENYL)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by disrupting their cell membranes or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Uniqueness
The uniqueness of (5Z)-2-(4-METHYLPHENYL)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its complex structure, which combines multiple aromatic rings and heterocycles. This structure imparts unique chemical properties and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C28H21N5OS |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(5Z)-2-(4-methylphenyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H21N5OS/c1-18-8-12-20(13-9-18)25-22(17-32(30-25)23-6-4-3-5-7-23)16-24-27(34)33-28(35-24)29-26(31-33)21-14-10-19(2)11-15-21/h3-17H,1-2H3/b24-16- |
InChI Key |
AONWECXGPITGPH-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)C)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)C)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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